Product packaging for 4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol(Cat. No.:CAS No. 1183785-49-0)

4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol

Cat. No.: B1374105
CAS No.: 1183785-49-0
M. Wt: 287.8 g/mol
InChI Key: LLPPRQSMHZRHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol (CAS 1183785-49-0) is a synthetic quinoline-based compound of significant interest in medicinal chemistry research. This compound features a phenolsulfanyl substitution at the 4-position of the 7-chloroquinoline scaffold, a structural motif known to confer valuable biological properties . Quinolines and their sulfur-containing derivatives are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities . Recent scientific investigations into novel 7-chloro-4-thioalkylquinoline derivatives have demonstrated promising antiproliferative activity against a panel of human cancer cell lines, including leukemia (CCRF-CEM, K562), colorectal (HCT116), and lung (A549) cancers . Studies suggest these compounds can induce apoptosis (programmed cell death) and cause DNA/RNA synthesis inhibition , indicating a multi-faceted mechanism of action that is valuable for oncological research . Furthermore, the 4-aminoquinoline core is a well-established pharmacophore in antimalarial research , with ongoing efforts to develop derivatives active against resistant strains of Plasmodium falciparum . Given the structural similarities, this compound serves as a key intermediate for researchers exploring new chemotherapeutic and antiparasitic agents. The compound is characterized by the molecular formula C15H10ClNOS and a molecular weight of 287.76 . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10ClNOS B1374105 4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol CAS No. 1183785-49-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(7-chloroquinolin-4-yl)sulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNOS/c16-10-1-6-13-14(9-10)17-8-7-15(13)19-12-4-2-11(18)3-5-12/h1-9,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPPRQSMHZRHOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)SC2=C3C=CC(=CC3=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies and Chemical Derivatization of 4 7 Chloroquinolin 4 Yl Sulfanyl Phenol

General Approaches for the Synthesis of 4-Substituted Quinoline (B57606) Scaffolds

The quinoline framework is a prominent heterocyclic motif in a vast array of natural products and pharmacologically active compounds. acs.org Consequently, a rich portfolio of synthetic methods for its construction has been developed over more than a century. These methods range from classical name reactions, which are still widely used, to modern catalytic and green chemistry approaches that offer improved efficiency and sustainability. mdpi.comnih.gov

The traditional methods for quinoline synthesis typically involve the cyclization of aniline derivatives. researchgate.net These venerable reactions have been refined over the years and remain cornerstones of heterocyclic chemistry.

Some of the most important classical methods include:

Skraup Synthesis: This reaction involves the treatment of aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline. The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline, followed by cyclization and oxidation. researchgate.netpharmaguideline.com

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst to react with anilines. nih.goviipseries.org

Combes Synthesis: This method involves the acid-catalyzed cyclization of β-amino enones, which are formed from the condensation of anilines with 1,3-dicarbonyl compounds. researchgate.netpharmaguideline.com

Conrad-Limpach Synthesis: This reaction produces 4-hydroxyquinolines (quinolin-4-ones) through the condensation of anilines with β-ketoesters at different temperatures. researchgate.netnih.gov

Friedländer Synthesis: This is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester) in the presence of an acid or base catalyst. nih.govresearchgate.net Its simplicity and the directness of producing substituted quinolines make it a very popular choice. researchgate.net

Gould-Jacobs Reaction: This multi-step process starts with the reaction of an aniline with diethyl ethoxymethylenemalonate, leading to the formation of 4-hydroxyquinoline-3-carboxylic acid derivatives, which can be further modified. nih.gov

These classical methods, while powerful, often suffer from drawbacks such as harsh reaction conditions (strong acids, high temperatures), the use of hazardous reagents, and sometimes low yields or lack of regioselectivity. nih.govacs.org Contemporary modifications often focus on milder catalysts and conditions to overcome these limitations. nih.gov

Table 1: Overview of Classical Quinoline Synthesis Methods

Synthesis Method Reactants Key Features
Skraup Synthesis Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent Harsh conditions, forms quinoline core. pharmaguideline.com
Doebner-von Miller Aniline, α,β-Unsaturated Carbonyl Compound, Acid Variation of Skraup, more versatile. nih.gov
Combes Synthesis Aniline, 1,3-Dicarbonyl Compound, Acid Forms β-amino enone intermediate. pharmaguideline.com
Conrad-Limpach Aniline, β-Ketoester Yields 4-hydroxyquinolines. researchgate.net
Friedländer Synthesis 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl Simple, direct, widely used. researchgate.net
Gould-Jacobs Reaction Aniline, Diethyl Ethoxymethylenemalonate Produces 4-hydroxyquinoline-3-carboxylates. nih.gov

In response to the limitations of classical methods and the growing emphasis on sustainable chemistry, significant research has been directed towards developing greener and more efficient quinoline syntheses. acs.orgresearchgate.net These modern approaches prioritize milder reaction conditions, the use of recyclable catalysts, and the reduction of waste. acs.org

Key developments in this area include:

Nanocatalysis: The use of nanocatalysts offers high efficiency and selectivity in quinoline synthesis due to their high surface area and unique electronic properties. nih.govacs.org For example, magnetic iron oxide nanoparticles (Fe3O4 NPs) have been employed as recyclable catalysts in one-pot syntheses of quinoline derivatives, often in environmentally benign solvents like water or ethanol. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating. mdpi.comnih.gov This technique has been successfully applied to various quinoline syntheses, including the Friedländer reaction. mdpi.com

Use of Greener Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids is a central tenet of green chemistry. researchgate.net Several quinoline syntheses have been successfully adapted to be performed in water. nih.govrsc.org

Transition-Metal Catalysis: Various transition metals, including copper, palladium, nickel, and rhodium, have been used to catalyze the synthesis of quinolines through C-H bond activation and other novel oxidative annulation strategies. mdpi.comorganic-chemistry.org These methods provide access to a wide range of substituted quinolines that may be difficult to obtain through classical routes. mdpi.com

These emerging methods represent a significant step forward in the synthesis of quinoline scaffolds, offering more sustainable and efficient pathways to these important heterocyclic compounds. acs.org

Targeted Synthetic Routes for the Introduction of the Sulfanyl (B85325) Linkage at the Quinoline C-4 Position

The synthesis of 4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol is most directly achieved by forming the C-S bond at the C-4 position of a pre-existing 7-chloroquinoline (B30040) ring. This typically involves a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the C-4 position is displaced by a sulfur nucleophile. The starting material for this approach is the commercially available 4,7-dichloroquinoline.

The introduction of a sulfur atom at the C-4 position of the quinoline ring can be accomplished through several methods. A common strategy involves the reaction of 4,7-dichloroquinoline with a suitable sulfur-containing nucleophile.

One established method for creating a thioether linkage is the reaction of a haloaromatic compound with a thiol in the presence of a base. organic-chemistry.org In the context of the target molecule, 4,7-dichloroquinoline would be reacted with 4-mercaptophenol. The C-4 chlorine of 4,7-dichloroquinoline is significantly more reactive towards nucleophilic substitution than the C-7 chlorine due to the activating effect of the ring nitrogen atom. This inherent difference in reactivity allows for selective substitution at the C-4 position. mdpi.com

Alternatively, thiourea can be used as a sulfur source. For instance, reacting 4,7-dichloroquinoline with thiourea can lead to the formation of a bis(7-chloroquinolin-4-yl)sulfide, as the initially formed thiol intermediate can react with another molecule of 4,7-dichloroquinoline. nih.gov To obtain the desired monosubstituted product, careful control of stoichiometry and reaction conditions is necessary.

The direct coupling of aryl halides with thiols can be catalyzed by various transition metals, such as copper or cobalt, which can facilitate the reaction under milder conditions and improve yields. organic-chemistry.org

The most straightforward strategy to incorporate the 4-hydroxyphenyl group is to use 4-mercaptophenol directly as the nucleophile in the SNAr reaction with 4,7-dichloroquinoline. The reaction would typically be carried out in a polar aprotic solvent like DMF or DMSO, with a base such as potassium carbonate or sodium hydroxide to deprotonate the thiol group and enhance its nucleophilicity.

An alternative, though more circuitous, route would involve first introducing an unprotected thiol group at the C-4 position and then performing a separate coupling reaction to attach the phenolic ring. However, this approach is less efficient and more prone to side reactions, such as the oxidation of the thiol to a disulfide. nih.gov Therefore, the direct coupling with 4-mercaptophenol is the preferred synthetic route.

A related synthesis of 4-((7-chloroquinolin-4-yl)amino)phenol proceeds by reacting 4,7-dichloroquinoline with 4-aminophenol, highlighting the feasibility of using functionalized nucleophiles for substitution at the C-4 position. researchgate.netnih.gov A similar logic applies to the synthesis of the target sulfanylphenol derivative.

Optimization of Reaction Conditions and Process Development for this compound and its Analogues

The optimization of the synthesis of this compound would focus on maximizing the yield and purity of the final product while minimizing reaction time and the use of hazardous materials. Key parameters to consider for the SNAr reaction between 4,7-dichloroquinoline and 4-mercaptophenol include:

Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively free.

Base: The choice of base is crucial for deprotonating the thiophenol. Common bases include inorganic carbonates (K2CO3, Cs2CO3), hydroxides (NaOH, KOH), or organic amines (triethylamine, diisopropylethylamine). The strength and solubility of the base can influence the reaction rate.

Temperature: The reaction temperature will affect the rate of the substitution. While higher temperatures can accelerate the reaction, they may also lead to the formation of byproducts. Optimization studies would aim to find the lowest effective temperature to ensure high selectivity and yield.

Work-up and Purification: The purification of the final product is a critical step. This would typically involve extraction to remove inorganic salts, followed by crystallization or column chromatography to obtain the pure this compound.

The synthesis of various 7-chloro-(4-thioalkylquinoline) derivatives has been reported, often involving purification by column chromatography to isolate the desired products in moderate to excellent yields. mdpi.com Similar procedures would likely be applicable to the purification of the title compound.

Table 2: Potential Reaction Parameters for Optimization

Parameter Options Considerations
Solvent DMF, DMSO, Acetonitrile, Ethanol Polarity, boiling point, solubility of reactants.
Base K2CO3, NaOH, Et3N, DBU Strength, solubility, potential for side reactions.
Temperature Room Temperature to Reflux Reaction rate vs. byproduct formation.
Catalyst None, CuI, Pd complexes Potential to improve rate and yield under milder conditions. organic-chemistry.orgorganic-chemistry.org
Reactant Ratio Equimolar or slight excess of thiophenol Affects conversion and potential for side reactions.

Advanced Purification and Spectroscopic Characterization Techniques for Novel Quinoline-Sulfanyl-Phenol Compounds

The unambiguous identification and confirmation of the chemical structure of novel compounds, such as derivatives of this compound, are fundamentally reliant on the application of advanced purification and spectroscopic techniques. Following synthesis, the crude product is typically a heterogeneous mixture containing unreacted starting materials, by-products, and the desired compound. Therefore, rigorous purification is an essential prerequisite for accurate spectroscopic analysis and further application.

Purification Methodologies:

The purification of quinoline-sulfanyl-phenol compounds often employs a combination of chromatographic and recrystallization techniques to achieve high purity.

Column Chromatography: This is a primary method for the separation of the target compound from impurities. Silica gel is a commonly used stationary phase. The choice of the mobile phase (eluent) is critical and is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For instance, a mixture of hexane and ethyl acetate, with an increasing proportion of ethyl acetate, can effectively separate the desired product from less polar and more polar impurities.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, semi-preparative or preparative HPLC is utilized. Reversed-phase columns (e.g., C18) are frequently employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of a modifier such as trifluoroacetic acid to improve peak shape.

Recrystallization: This technique is used to obtain highly crystalline and pure final products. The selection of an appropriate solvent or solvent system is crucial; the compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallizing quinoline derivatives include ethanol, methanol, or mixtures such as ethanol-acetone and methanol-acetone. google.com The process involves dissolving the compound in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals, which are then isolated by filtration.

Spectroscopic Characterization:

Once purified, the structural elucidation of novel quinoline-sulfanyl-phenol compounds is accomplished through a suite of spectroscopic methods. Each technique provides unique information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like this compound, distinct signals are expected for the protons on the quinoline and phenol (B47542) rings. The chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating groups present.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. The chemical shifts of the carbon atoms in the aromatic rings are indicative of their position relative to the substituents (Cl, -S-, -OH).

Interactive Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

Users can sort the data by clicking on the table headers.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Quinoline H-28.5 - 8.7150 - 152
Quinoline H-37.0 - 7.2118 - 120
Quinoline H-58.0 - 8.2128 - 130
Quinoline H-67.6 - 7.8126 - 128
Quinoline H-88.8 - 9.0148 - 150
Phenol H-2', H-6'7.4 - 7.6134 - 136
Phenol H-3', H-5'6.9 - 7.1115 - 117
Phenol -OH9.5 - 10.5 (broad s)-
Quinoline C-4-145 - 147
Quinoline C-7-135 - 137
Quinoline C-8a-149 - 151
Quinoline C-4a-122 - 124
Phenol C-1'-155 - 157
Phenol C-4'-120 - 122

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenol group (a broad band around 3200-3600 cm⁻¹), C-S stretching vibrations (around 600-800 cm⁻¹), C-Cl stretching (around 700-800 cm⁻¹), and various C=C and C=N stretching vibrations from the aromatic quinoline and phenol rings (in the 1400-1600 cm⁻¹ region).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide structural information. For this compound, the molecular ion peak [M]⁺ would be observed, and fragmentation could involve cleavage of the C-S bond, leading to fragments corresponding to the 7-chloroquinolinyl and 4-mercaptophenol moieties. docbrown.info

Interactive Table 2: Expected Mass Spectrometry Fragmentation for this compound

Fragment Ion Expected m/z Description
[M]⁺287/289Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes)
[M-Cl]⁺252Loss of a chlorine atom
[C₉H₅NClS]⁺194/196Fragment corresponding to the chloroquinolinyl-sulfanyl moiety
[C₉H₅NCl]⁺162/164Fragment corresponding to the 7-chloroquinoline cation radical
[C₆H₅OS]⁺125Fragment corresponding to the 4-hydroxyphenyl-sulfanyl moiety

X-ray Crystallography: For compounds that can be grown as single crystals, X-ray crystallography provides the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the molecule and the crystal lattice. nih.gov This technique can confirm the connectivity of atoms and the stereochemistry of the molecule, providing an unambiguous structural assignment. scispace.com The crystal structure of quinoline derivatives can be determined using single crystal X-ray diffraction. chemmethod.com

The synergistic use of these advanced purification and spectroscopic techniques is indispensable for the rigorous characterization of novel quinoline-sulfanyl-phenol compounds, ensuring the purity and confirming the precise chemical structure of newly synthesized molecules.

Iii. Structure Activity Relationship Sar Studies of 4 7 Chloroquinolin 4 Yl Sulfanyl Phenol Derivatives

Positional and Substituent Effects on the 7-Chloroquinoline (B30040) Core

The quinoline (B57606) ring system is a well-established pharmacophore present in numerous therapeutic agents. nih.gov Its rigid, planar structure can be readily modified with a wide array of substituent groups, allowing for the fine-tuning of its biological effects. nih.gov For this class of compounds, the substituent at the 7-position and modifications to the core ring structure are critical determinants of activity.

Influence of Halogenation and Alkyl Substitutions on Biological Activity

The presence of a halogen atom, specifically chlorine, at the 7-position of the quinoline ring is a hallmark of many biologically active 4-substituted quinolines, including the famous antimalarial drug chloroquine (B1663885). SAR studies consistently demonstrate that this 7-chloro group is essential for potent activity in many contexts. Its replacement with other groups often leads to a significant reduction in biological efficacy. The electron-withdrawing nature of the chlorine atom at this specific position is believed to influence the electronic properties of the entire quinoline ring system, which can affect binding to biological targets.

While the 7-chloro substituent is considered crucial, comprehensive studies detailing the systematic replacement of chlorine with other halogens (e.g., fluorine, bromine, iodine) or various alkyl groups on this specific scaffold are not extensively detailed in the available literature. The existing body of research, however, underscores the privileged role of the 7-chloro substitution pattern for maintaining potent biological action.

Modifications to the Quinoline Nitrogen and Peripheral Positions

Modifications to the nitrogen atom at position 1 of the quinoline ring have been shown to have a profound impact on biological activity. Specifically, oxidation of the quinoline nitrogen to form an N-oxide derivative can dramatically enhance potency. In a series of 7-chloro-(4-thioalkylquinoline) derivatives, it was found that sulfonyl N-oxide derivatives exhibited significantly higher cytotoxic activity against various human cancer cell lines compared to their non-oxidized counterparts. mdpi.com This suggests that the N-oxide moiety may enhance interactions with biological targets or alter the molecule's physicochemical properties, such as solubility and electronic distribution, in a way that favors increased activity.

Substitutions at other peripheral positions on the quinoline ring are generally detrimental to activity. For instance, the introduction of a methyl group at the 3-position or replacing the hydrogen at the 8-position with other groups has been shown to abolish or significantly decrease the antimalarial activity of related 4-aminoquinolines.

Table 1: Effect of Quinoline Nitrogen Oxidation on Cytotoxic Activity

Compound Type Modification General Observation on Cytotoxicity
Sulfanyl (B85325)/Sulfinyl Derivatives Quinoline Nitrogen (N1) Lower cytotoxicity compared to N-oxides mdpi.com
Sulfonyl N-oxide Derivatives Oxidized Quinoline Nitrogen (N1-oxide) Significantly higher cytotoxicity in cancer cell lines mdpi.com

Impact of the Sulfanyl Linkage and its Modifications

Alterations in the Length and Branching of the Thioalkyl Spacer

When an alkyl spacer is introduced between the sulfur atom and a terminal aromatic ring, its length is a key determinant of activity. Studies on 7-chloro-(4-thioalkylquinoline) derivatives bearing terminal aromatic esters revealed a distinct correlation between the length of the alkyl chain and cytotoxic potency. mdpi.com Specifically, derivatives with a spacer of two or three carbon atoms (ethyl or propyl) demonstrated the most significant cytotoxic activity against sensitive leukemia cell lines. mdpi.com This suggests an optimal distance and spatial orientation between the quinoline core and the terminal aryl ring is required for effective interaction with the molecular target.

Table 2: Influence of Thioalkyl Spacer Length on Cytotoxicity

Spacer Length Observation on Cytotoxic Activity
Short (e.g., 1 carbon) Less active
Optimal (2-3 carbons) Most potent activity observed in specific cancer cell lines mdpi.com
Long (>3 carbons) Reduced activity

Investigation of Sulfanyl, Sulfinyl, and Sulfonyl Oxidation States

The oxidation state of the sulfur linker atom significantly influences the compound's biological activity. Systematic investigations have compared the sulfanyl (-S-), sulfinyl (-SO-), and sulfonyl (-SO2-) oxidation states. In a broad study of 7-chloro-(4-thioalkylquinoline) derivatives, compounds featuring the higher oxidation states of sulfur, particularly in combination with N-oxidation of the quinoline ring, showed markedly superior potency. mdpi.com

The sulfanyl and sulfinyl derivatives generally exhibited lower cytotoxicity against cancer cell lines. mdpi.com In contrast, the sulfonyl N-oxide derivatives were consistently the most potent compounds, demonstrating a clear SAR trend where oxidation at both the sulfur and quinoline nitrogen atoms synergistically enhances cytotoxic activity. mdpi.com

Table 3: Comparison of Cytotoxicity Based on Sulfur Oxidation State

Sulfur Linkage Oxidation State General Cytotoxic Activity
Sulfanyl -S- Lower activity mdpi.com
Sulfinyl -SO- Lower to moderate activity mdpi.com
Sulfonyl (N-oxide) -SO2- Highest activity mdpi.com

Derivatization and Substitution Patterns on the Phenolic Ring

The terminal phenolic ring provides a valuable site for structural modification to explore and optimize biological activity. While direct derivatization of the phenol (B47542) in the parent compound is one route, much of the available research has focused on analogous structures where the phenol is replaced by other terminal aryl rings, such as substituted benzoates linked via a thioalkyl spacer. The nature and position of substituents on this terminal aryl ring have a significant impact on inhibitory potency. nih.gov

Exploration of Hydroxyl Group Modifications

While specific SAR studies detailing the conversion of the hydroxyl group of 4-[(7-chloroquinolin-4-yl)sulfanyl]phenol into various ether and ester derivatives are not extensively documented in publicly available research, general medicinal chemistry principles suggest that such modifications would have a profound effect. For instance, converting the phenol to a methyl ether would increase its lipophilicity and block its potential for acting as a hydrogen bond donor. This could either enhance or diminish its activity depending on the specific interactions with its target protein. Esterification, on the other hand, can create prodrugs that are hydrolyzed in vivo to release the active phenolic compound. This strategy is often employed to improve oral bioavailability.

The potential impact of these modifications underscores the need for further research in this area to fully elucidate the SAR of the hydroxyl group in this scaffold. A systematic exploration of a series of ether and ester derivatives would provide valuable data on the importance of this functional group for the compound's biological activity.

Introduction of Diverse Substituents on the Phenyl Ring

The phenyl ring of the this compound scaffold presents a versatile platform for introducing a wide array of substituents to probe the electronic and steric requirements for optimal biological activity. While direct SAR studies on this specific phenol are limited, valuable insights can be drawn from related structures, such as 7-chloro-(4-thioalkylquinoline) derivatives bearing a terminal benzoate moiety. In these analogous series, the nature and position of substituents on the benzoate ring have been shown to significantly influence cytotoxic activity.

Research on these related compounds has demonstrated that the introduction of certain substituents on the phenyl ring can lead to a marked increase in biological potency. For instance, derivatives featuring electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃), as well as electron-withdrawing groups such as nitro (-NO₂), have been associated with the highest cytotoxic effects. This suggests that both the electronic nature and the position of the substituent are critical determinants of activity.

The following interactive data table summarizes the observed trends in a related series of 7-chloro-(4-thioalkylquinoline) derivatives, which can serve as a predictive guide for the SAR of substituted this compound analogues.

Substituent on Phenyl RingPositionObserved Activity Trend in Analogous Series
Methoxy (-OCH₃)VariesHigh Cytotoxicity
Methyl (-CH₃)VariesHigh Cytotoxicity
Nitro (-NO₂)VariesHigh Cytotoxicity
Halogens (e.g., -Cl, -F)VariesModerate Cytotoxicity
Unsubstituted (-H)-Baseline Activity

Note: The activity trends are inferred from studies on analogous 7-chloro-(4-thioalkylquinoline) derivatives and may not be directly transferable to this compound.

These findings suggest that a systematic exploration of various substituents on the phenyl ring of this compound is a promising avenue for the development of more potent analogues. Further studies are warranted to confirm these SAR trends within this specific chemical series.

Stereochemical Considerations and Conformational Analysis in SAR Elucidation

Stereochemistry and conformational flexibility are fundamental aspects of molecular recognition and, consequently, of biological activity. In the context of this compound and its derivatives, these factors can play a significant role in their interaction with biological targets.

The parent compound, this compound, is achiral and therefore does not exist as enantiomers or diastereomers. However, the introduction of chiral centers through modification of the scaffold would necessitate a thorough investigation of the stereochemical requirements for activity. For example, if a chiral substituent were to be introduced on the phenyl ring or if the hydroxyl group were to be derivatized with a chiral moiety, it would be crucial to separate and evaluate the individual stereoisomers, as it is common for one isomer to be significantly more active than the others.

Iv. Mechanistic Investigations of Biological Activities for 4 7 Chloroquinolin 4 Yl Sulfanyl Phenol Analogues

Identification and Characterization of Molecular Targets

The biological activity of 4-[(7-chloroquinolin-4-yl)sulfanyl]phenol analogues is initiated through their interaction with specific molecular targets within the cell. These interactions can lead to the inhibition of essential enzymes or the modulation of receptor signaling, thereby triggering downstream cellular responses.

Enzyme Inhibition Profiles (e.g., Proteases, Kinases, Other Metabolic Enzymes)

While direct and extensive enzyme inhibition profiles for this compound and its close sulfanyl (B85325) analogues are not widely detailed in the current literature, studies on structurally related 7-chloroquinoline (B30040) derivatives provide significant insights into their potential as enzyme inhibitors.

One notable example is the investigation of a 4-amino analogue, 4-[(7-chloroquinolin-4-yl)amino]phenol, which has been identified as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). In silico and in vitro studies demonstrated that this compound could effectively inhibit this viral cysteine protease, suggesting that the 7-chloroquinoline scaffold can be directed to target specific enzyme active sites.

Furthermore, other research on diverse 7-chloroquinoline derivatives has pointed towards the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, some analogues have been investigated for their potential to inhibit topoisomerases, enzymes critical for resolving DNA topological problems during replication and transcription. Inhibition of topoisomerase II, in particular, can lead to DNA damage and the induction of apoptosis. While not yet demonstrated specifically for the sulfanylphenol series, this represents a plausible mechanism of action given the planar aromatic nature of the quinoline (B57606) ring system, which is conducive to interaction with DNA-enzyme complexes.

The broader class of quinoline compounds has also been associated with kinase inhibition. Kinases are pivotal in cellular signaling pathways that control cell growth, differentiation, and survival. The modulation of kinase activity, such as that of cyclin-dependent kinases (CDKs), which are central to cell cycle regulation, is a key strategy in cancer therapy. Although direct inhibition of specific kinases by this compound analogues has yet to be definitively established, the known effects of these compounds on cell cycle progression suggest that kinases may be among their molecular targets.

Receptor Binding and Modulation Mechanisms

Information regarding the direct binding of this compound analogues to specific cellular receptors and the subsequent modulation of their signaling pathways is an area of ongoing investigation. The structural characteristics of these compounds, including the quinoline core and the phenolic moiety, suggest the potential for interaction with various receptor types, such as receptor tyrosine kinases (RTKs) or nuclear receptors.

For instance, the phenolic group could potentially engage in hydrogen bonding with receptor binding pockets, while the quinoline ring system could form hydrophobic and π-stacking interactions. Modulation of RTK signaling, which is frequently dysregulated in cancer, could have profound effects on downstream pathways such as the MAPK and PI3K/Akt cascades.

Elucidation of Cellular Pathway Perturbations

The interaction of this compound analogues with their molecular targets initiates a cascade of events that perturb critical cellular pathways. These perturbations are central to their observed biological activities, including their antiproliferative effects on cancer cells.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A significant body of evidence indicates that a key mechanism of action for 7-chloro-(4-thioalkylquinoline) derivatives, which are direct analogues of this compound, is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. mdpi.com

Studies on various human cancer cell lines have shown that these compounds can induce apoptosis, a controlled and energy-dependent process of cell suicide that is essential for tissue homeostasis and the elimination of damaged or cancerous cells. While the precise apoptotic pathway (intrinsic vs. extrinsic) has not been fully elucidated for this specific class of compounds, the involvement of mitochondria is often implicated in the actions of quinoline derivatives. This would suggest the activation of the intrinsic pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade. Caspases are a family of proteases that execute the apoptotic program by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

In addition to inducing apoptosis, these analogues have been observed to cause cell cycle arrest. Specifically, at higher concentrations, they lead to an accumulation of cells in the G0/G1 and G2/M phases of the cell cycle in leukemia cell lines. mdpi.com This indicates that the compounds interfere with the molecular machinery that governs the progression of cells through these critical checkpoints. Cell cycle progression is driven by the sequential activation of cyclin-dependent kinases (CDKs), whose activity is regulated by their association with cyclins. It is plausible that the observed cell cycle arrest is due to the modulation of the activity of specific CDK/cyclin complexes, although the exact targets within the cell cycle machinery for the sulfanylphenol series remain to be identified.

Effects of 7-Chloro-(4-thioalkylquinoline) Derivatives on Cell Cycle Distribution in CCRF-CEM Cells
Compound ConcentrationEffect on Cell Cycle PhaseObserved Outcome
5 x IC50G0/G1 PhaseAccumulation of cells
5 x IC50G2/M PhaseAccumulation of cells

Modulation of Signal Transduction Pathways (e.g., MAPK, PI3K)

The mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are two of the most important cascades that regulate cell proliferation, survival, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

There is evidence to suggest that chloroquine (B1663885) and its analogues can influence these pathways. For example, some 4-aminoquinoline (B48711) derivatives have been shown to sensitize tumor cells to killing by Akt inhibitors, implying an interaction with the PI3K/Akt pathway. nih.gov This pathway is crucial for cell survival, and its inhibition can promote apoptosis. It is hypothesized that this compound analogues may similarly interfere with PI3K/Akt signaling, potentially by affecting the phosphorylation status and activity of key components like Akt.

The MAPK pathway, which includes the ERK, JNK, and p38 kinases, is also a likely target. This pathway relays extracellular signals to the nucleus to control gene expression and a variety of cellular processes. While some anticancer agents activate ERK to promote apoptosis, in other contexts, ERK activation can lead to drug resistance. nih.gov The precise effect of the sulfanylphenol analogues on the various branches of the MAPK pathway is yet to be determined but represents a critical area for future mechanistic studies.

Interactions with Nucleic Acids (DNA and RNA) and Associated Damage Mechanisms

The planar, aromatic structure of the quinoline ring is a key feature that suggests a potential for direct interaction with nucleic acids. Indeed, studies on 7-chloro-(4-thioalkylquinoline) derivatives have demonstrated that these compounds lead to the inhibition of both DNA and RNA synthesis. mdpi.com This indicates a direct or indirect interference with the processes of replication and transcription.

A primary mechanism by which planar aromatic molecules interact with DNA is intercalation. This involves the insertion of the planar ring system between the base pairs of the DNA double helix. This interaction can lead to a distortion of the DNA structure, which can interfere with the binding of proteins required for replication and transcription, such as DNA and RNA polymerases. Studies on chloroquine itself have characterized its ability to intercalate into double-stranded DNA, a process that is entropically driven and leads to an extension of the DNA duplex. researchgate.netnih.gov This intercalation can stabilize the DNA helix and interfere with its normal functions, ultimately contributing to cytotoxicity. researchgate.netnih.gov It is highly probable that this compound analogues share this ability to intercalate into DNA, which would explain the observed inhibition of DNA and RNA synthesis.

Studies on Resistance Mechanisms in Pathogens and Cancer Cells

The emergence of resistance to therapeutic agents is a significant challenge in the treatment of infectious diseases and cancer. While specific studies on the resistance mechanisms to this compound are not extensively documented in publicly available research, the broader class of quinoline-based compounds, to which it belongs, has been the subject of numerous investigations into resistance. These studies provide a foundational understanding of the potential mechanisms by which pathogens and cancer cells could develop resistance to this compound and its analogues. The primary mechanisms identified involve alterations in drug targets, increased drug efflux, and modifications of cellular pathways.

In pathogenic microorganisms, resistance to quinoline derivatives is a well-established phenomenon. For instance, in bacteria, resistance to fluoroquinolones, a major class of quinoline antibiotics, often arises from mutations in the genes encoding their target enzymes, DNA gyrase and topoisomerase IV. nih.gov Additionally, active efflux of these drugs from the bacterial cell, mediated by various efflux pumps, is a significant contributor to resistance. nih.govnih.gov In the case of the malaria parasite Plasmodium falciparum, resistance to the 4-aminoquinoline drug chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which is located on the parasite's digestive vacuole membrane. malariaworld.orgplos.org These mutations are thought to reduce the accumulation of the drug at its site of action. plos.org

In the context of oncology, resistance to quinoline-based anticancer agents is a multifaceted issue. Cancer cells can develop resistance through various mechanisms, including the upregulation of ATP-binding cassette (ABC) transporters, which actively pump chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy. frontiersin.org Alterations in cell death signaling pathways, particularly the evasion of apoptosis, also play a crucial role in the development of drug resistance. nih.gov Furthermore, changes in the molecular targets of the drugs can render them less effective. frontiersin.org

The following subsections delve into the specific findings from research on resistance mechanisms observed for analogues of this compound in both pathogens and cancer cells.

Resistance in Pathogens:

Studies on quinoline derivatives have identified several key mechanisms of resistance in various pathogens. A prominent mechanism is the overexpression of efflux pumps, which actively extrude the antimicrobial compounds from the cell. For example, in Staphylococcus aureus, the NorA efflux pump is a major contributor to quinolone resistance. mdpi.com Research has focused on developing efflux pump inhibitors (EPIs) to counteract this resistance mechanism.

Another well-documented resistance mechanism involves mutations in the drug's target. In bacteria, mutations in the quinolone resistance-determining region (QRDR) of the genes for DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are commonly observed in fluoroquinolone-resistant strains. nih.gov In P. falciparum, specific point mutations in the pfcrt gene are the primary determinant of chloroquine resistance. plos.org

The table below summarizes some of the quinoline-based compounds that have been investigated as efflux pump inhibitors in bacteria.

Compound ClassTarget Efflux PumpPathogenKey FindingsReference
Quinoline DerivativesNorAStaphylococcus aureusCertain derivatives enhance the efficacy of ciprofloxacin (B1669076) by inhibiting the NorA efflux pump. mdpi.com
C7-Substituted QuinolinesAdeGAcinetobacter baumanniiNovel quinoline-type EPIs showed potential in potentiating the activity of chloramphenicol (B1208) by inhibiting the AdeG efflux pump. acs.org
Indole DerivativesNorAStaphylococcus aureusExplored as scaffolds for the development of NorA efflux pump inhibitors. nih.govresearchgate.net

Resistance in Cancer Cells:

In cancer chemotherapy, multidrug resistance (MDR) is a major obstacle to successful treatment. The overexpression of ABC transporters is a hallmark of MDR. frontiersin.orgnih.gov These transporters, such as P-glycoprotein (ABCB1), MRP1 (ABCC1), and ABCG2, can efflux a wide range of structurally diverse anticancer drugs, including some quinoline derivatives.

Evasion of apoptosis is another critical mechanism of drug resistance in cancer cells. nih.gov This can occur through the overexpression of anti-apoptotic proteins or the downregulation of pro-apoptotic proteins. Research into phenolic compounds, a structural feature present in this compound, has shown that some of these compounds can be effective against multidrug-resistant cancer cell lines. nih.gov Polyphenols have been investigated for their potential to overcome cancer drug resistance by modulating various cellular pathways, including those involved in drug efflux and apoptosis. mdpi.comresearchgate.net

The following table highlights some of the mechanisms of resistance to quinoline-based compounds and related structures in cancer cells.

Resistance MechanismAssociated Proteins/PathwaysCancer TypeTherapeutic StrategyReference
Increased Drug EffluxABC Transporters (e.g., P-glycoprotein)VariousCo-administration of ABC transporter inhibitors. frontiersin.orgnih.gov
Evasion of ApoptosisAltered expression of apoptosis-related genesColon CancerRestoration of apoptotic signals with BH3 mimetics or EGFR inhibitors. nih.gov
Altered Drug TargetsMutations in target enzymes (e.g., topoisomerases)Colon CancerDevelopment of drugs that are effective against mutated targets. nih.gov
Enhanced DNA RepairIncreased activity of DNA repair enzymesCholangiocarcinomaCombination therapy with DNA repair inhibitors. frontiersin.org

V. Computational Chemistry and Molecular Modeling in the Study of 4 7 Chloroquinolin 4 Yl Sulfanyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule based on the fundamental principles of quantum mechanics. These methods provide detailed information about electron distribution, molecular geometry, and energetic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and various electronic properties. nih.govmdpi.com For 4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol, DFT calculations would optimize the molecule's three-dimensional structure to its lowest energy conformation.

From this optimized geometry, a range of chemical reactivity descriptors can be calculated. mdpi.com These parameters, including chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), provide a quantitative measure of the molecule's stability and reactivity. mdpi.com For instance, a lower hardness value would suggest higher reactivity. mdpi.com Analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, visually identifies the electron-rich and electron-poor regions of the molecule. bhu.ac.inmalayajournal.org The electron-rich areas, typically colored red, indicate sites susceptible to electrophilic attack, while electron-deficient regions, colored blue, are prone to nucleophilic attack. bhu.ac.in This information is crucial for understanding how the molecule might interact with biological macromolecules. bhu.ac.in

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. malayajournal.org The spatial distribution and energy levels of these orbitals are critical for predicting chemical reactivity and understanding electronic transitions. sapub.orgrjptonline.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org For this compound, FMO analysis would pinpoint the specific atoms or functional groups that contribute most to the HOMO and LUMO, thereby identifying the likely sites for electron donation and acceptance in chemical reactions or interactions with a receptor. rsc.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. dovepress.comresearchgate.net This method is instrumental in structure-based drug design for screening virtual libraries of compounds and understanding ligand-protein interactions at an atomic level.

Molecular docking simulations for this compound would involve placing the molecule into the active site of a specific protein target. The simulation algorithm then samples a vast number of possible conformations and orientations of the ligand within the binding pocket, calculating a score for each pose to estimate its binding affinity. dovepress.com The output is typically a binding energy value, often expressed in kcal/mol, where a more negative value indicates a stronger and more stable interaction. mdpi.comresearchgate.net

While specific docking studies for the sulfanyl (B85325) compound are not prominent in the literature, research on the structurally analogous compound, 4-((7-chloroquinolin-4-yl)amino)phenol, against the main protease (Mpro) of SARS-CoV-2 provides a relevant example. nih.gov In these studies, the analog was identified as a promising candidate based on its predicted binding affinity. nih.govnih.gov For 4-((7-chloroquinolin-4-yl)amino)phenol, a binding affinity of -7.8 kcal/mol was reported, indicating a strong potential for interaction with the Mpro active site. nih.gov

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)
4-((7-chloroquinolin-4-yl)amino)phenol (analog)SARS-CoV-2 Mpro-7.8

This table presents data for a structurally similar analog to illustrate the output of molecular docking simulations. nih.gov

Beyond predicting binding affinity, molecular docking provides a detailed view of the non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. dovepress.com By analyzing the docked pose of this compound, researchers could identify the key amino acid residues in the receptor's active site that form these critical bonds. For example, the phenolic hydroxyl group could act as a hydrogen bond donor or acceptor, while the quinoline (B57606) and phenol (B47542) rings could engage in hydrophobic and pi-stacking interactions. dovepress.com Understanding these specific interactions is crucial for optimizing the ligand's structure to enhance its potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net QSAR models are built by calculating molecular descriptors (physicochemical, electronic, or structural properties) and using statistical methods to find the best-fitting equation that relates these descriptors to an observed activity, such as an IC50 value. wisdomlib.org

In the context of this compound, a QSAR study would typically involve a dataset of similar quinoline derivatives with known biological activities against a particular target. The goal is to develop a predictive model that can estimate the activity of new, untested compounds based solely on their structure. nih.gov

A study focused on designing potential SARS-CoV-2 Mpro inhibitors developed an Artificial Neural Network (ANN)-based QSAR model. nih.govnih.gov This model was trained using a dataset of 4-aminoquinoline (B48711) derivatives to predict their IC50 values. nih.gov The resulting QSAR model successfully predicted the activity of new analogs, including the closely related 4-((7-chloroquinolin-4-yl)amino)phenol, which was predicted to have a potent IC50 value of 12 nM. nih.gov Such a model, once validated, becomes a powerful tool for rapidly screening virtual libraries and prioritizing the synthesis of compounds with the highest predicted activity. nih.gov

CompoundMethodPredicted Biological Activity
4-((7-chloroquinolin-4-yl)amino)phenol (analog)ANN-based QSARIC50 = 12 nM

This table shows a predicted activity value for a structural analog derived from a QSAR model. nih.gov

Development of Predictive Models using Artificial Neural Networks (ANN) and Statistical Approaches

Predictive modeling, utilizing both statistical methods and artificial neural networks (ANNs), is a cornerstone of modern computational drug design. These models aim to establish a quantitative structure-activity relationship (QSAR), which correlates the structural or physicochemical properties of a series of compounds with their biological activities.

In a relevant study, an ANN-based QSAR model was developed to predict the half-maximal inhibitory concentration (IC50) values of a series of 4-aminoquinoline analogs against the main protease (Mpro) of SARS-CoV-2. nih.govnih.gov This model was trained on the experimental IC50 values of known 4-aminoquinolines. nih.gov A key analog in this study was 4-[(7-chloroquinolin-4-yl)amino]phenol, which is structurally very similar to the subject compound of this article. nih.govnih.gov The developed ANN model, which employed a backpropagation algorithm, demonstrated a high predictive power with a determination coefficient (R²) of 0.899. nih.gov This indicates a strong correlation between the predicted and experimental activities of the compounds in the training set. nih.gov

For 4-[(7-chloroquinolin-4-yl)amino]phenol, the model predicted a potent IC50 value of 12 nM. nih.gov Such predictive models are invaluable for the rapid in silico screening of virtual libraries of compounds, allowing researchers to prioritize the synthesis and biological evaluation of the most promising candidates. The successful application of an ANN model to a closely related analog underscores the potential of this approach for predicting the biological activity of this compound and its derivatives.

The development of such predictive models typically involves the following steps:

Data Set Preparation: A diverse set of quinoline derivatives with experimentally determined biological activities is collected.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, physicochemical, and quantum chemical parameters, are calculated for each molecule.

Model Building: Statistical methods like multiple linear regression (MLR) or machine learning techniques such as ANNs are used to build a mathematical model that correlates the descriptors with the biological activity. mdpi.com

Model Validation: The predictive power and robustness of the model are rigorously assessed using internal and external validation techniques. mdpi.com

The insights gained from the descriptors that are most influential in the QSAR model can also guide the structural modifications aimed at enhancing the desired biological activity.

Table 1: Key Parameters of the ANN-based QSAR Model for 4-Aminoquinoline Analogs
ParameterValueReference
Modeling TechniqueArtificial Neural Network (ANN) with backpropagation nih.gov
Training SetExperimental IC50 values of 4-aminoquinolines nih.gov
Validation MetricDetermination coefficient (R²) nih.gov
R² Value0.899 nih.gov
Predicted IC50 for 4-[(7-chloroquinolin-4-yl)amino]phenol12 nM nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the biological target's active site (structure-based). researchgate.net This model then serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the potential for similar biological activity. researchgate.net

For a molecule like this compound, a pharmacophore model would typically include features such as:

Hydrogen bond acceptors (e.g., the nitrogen atom in the quinoline ring).

Hydrogen bond donors (e.g., the hydroxyl group of the phenol).

Aromatic rings (the quinoline and phenol rings).

Hydrophobic features.

In a study on noncompetitive AMPA receptor antagonists, a pharmacophore model consisting of two hydrophobic regions, one hydrogen bond acceptor, and one aromatic region was successfully developed and used for the in silico screening of new potential modulators. nih.gov Similarly, for quinoline derivatives, a pharmacophore model could be constructed based on the key interactions observed in the binding site of a target protein.

The virtual screening process using a pharmacophore model generally involves the following workflow:

Pharmacophore Model Generation: A pharmacophore hypothesis is developed based on a set of active ligands or a ligand-protein complex.

Database Preparation: Large databases of chemical compounds, such as ZINC or ChEMBL, are prepared for screening.

3D Flexible Search: The database is searched for molecules that can adopt a conformation matching the pharmacophore query.

Hit Filtering and Ranking: The retrieved hits are filtered based on various criteria, such as molecular weight, lipophilicity, and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The hits are then ranked based on their fit to the pharmacophore model.

Further Computational Analysis: The top-ranked hits are often subjected to further computational analysis, such as molecular docking and molecular dynamics simulations, to refine the selection of candidates for experimental testing.

This approach has been successfully applied to identify novel inhibitors for various targets, including those relevant to cancer and infectious diseases, by screening libraries of quinoline derivatives. mdpi.comnih.gov

Table 2: Putative Pharmacophoric Features of this compound
FeatureCorresponding Moiety
Hydrogen Bond AcceptorQuinoline nitrogen
Hydrogen Bond DonorPhenolic hydroxyl group
Aromatic RingQuinoline ring system
Aromatic RingPhenol ring
Hydrophobic RegionChloro-substituted benzene (B151609) ring of quinoline

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Interactions and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, flexibility, and stability of a protein-ligand complex. researchgate.net For this compound, MD simulations can be employed to investigate the dynamics of its interaction with a putative biological target and to assess the stability of the binding mode predicted by molecular docking.

A typical MD simulation study of a protein-ligand complex involves several key steps:

System Preparation: The initial coordinates of the protein-ligand complex, often obtained from molecular docking, are prepared. This includes adding hydrogen atoms, assigning force field parameters to the ligand and protein, and solvating the system in a periodic box of water molecules with appropriate counter-ions to neutralize the system. mdpi.com

Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to atmospheric pressure while restraining the protein and ligand. This is followed by a period of unrestrained equilibration to allow the system to reach a stable state.

Production Run: The production phase of the MD simulation is run for a specified period, typically ranging from nanoseconds to microseconds, during which the trajectory of the system is saved at regular intervals. mdpi.com

The analysis of the MD trajectory can provide valuable insights into the stability of the protein-ligand complex and the nature of the intermolecular interactions. Key parameters that are often analyzed include:

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify the flexible and rigid regions of the protein. The binding of a ligand can often lead to a reduction in the flexibility of the active site residues. researchgate.net

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein are monitored throughout the simulation to identify key interactions that contribute to the binding affinity.

Binding Free Energy Calculations: Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand to the protein.

In a study of quinoline-3-carboxamide (B1254982) derivatives as kinase inhibitors, MD simulations were performed for 100 ns to evaluate the stability of the protein-ligand complexes. mdpi.com The analysis of RMSD and secondary structure timelines confirmed the stability of the complexes throughout the simulation. mdpi.com Such studies provide a dynamic view of the ligand-target interactions that complements the static picture provided by molecular docking.

Table 3: Common Parameters and Analyses in MD Simulations of Protein-Ligand Complexes
Parameter/AnalysisDescriptionTypical Software/Force Field
Force FieldA set of empirical energy functions and parameters used to describe the potential energy of the system.AMBER, CHARMM, GROMOS
Simulation TimeThe duration of the production run, typically in the range of nanoseconds to microseconds.-
RMSD AnalysisMeasures the average distance between the atoms of superimposed protein or ligand structures over time.GROMACS, AMBER, NAMD
RMSF AnalysisMeasures the fluctuation of each atom or residue from its average position during the simulation.GROMACS, AMBER, NAMD
Binding Free Energy CalculationEstimates the free energy of binding of the ligand to the protein.MM/PBSA, MM/GBSA

Vi. Pre Clinical Biological Evaluation of 4 7 Chloroquinolin 4 Yl Sulfanyl Phenol and Its Derivatives

In Vitro Efficacy Assessment

The initial phase of biological testing involved a series of in vitro assays to determine the efficacy of 4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol and its derivatives at a cellular level. These assessments are fundamental in identifying the compound's mechanism of action and its potential as a therapeutic agent.

While direct experimental data on the antimalarial activity of this compound is not extensively available in the current literature, the 7-chloroquinoline (B30040) core is a well-established pharmacophore in antimalarial drug design. The parent compound, chloroquine (B1663885), and its derivatives have been pivotal in the treatment of malaria for decades. Research into new 7-chloroquinoline derivatives continues to be a promising avenue for overcoming drug resistance.

Studies on various 4-aminoquinoline (B48711) derivatives have demonstrated potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. For instance, a series of N1,N1-diethyl-N2-(4-quinolinyl)-1,2-ethanediamines with different substituents at the 7-position were investigated, revealing that electron-withdrawing groups at this position influence the compound's acid-base properties and its ability to inhibit β-hematin formation, a crucial detoxification pathway for the parasite. nih.gov

Furthermore, novel 4-aminoquinoline analogs have shown low nanomolar 50% inhibitory concentrations (IC50s) against a range of P. falciparum lab lines and field isolates, including multidrug-resistant parasites. nih.gov These findings underscore the retained importance of the 7-chloroquinoline scaffold in the development of new antimalarial agents. The introduction of a sulfanylphenol moiety at the 4-position, as in this compound, represents a structural modification that warrants investigation for its potential to restore activity against resistant strains. The sulfur atom and the phenolic group could introduce new binding interactions with parasite targets or alter the compound's physicochemical properties to circumvent resistance mechanisms.

The antiproliferative and cytotoxic potential of 7-chloroquinoline derivatives has been a subject of significant research. A study on a series of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives, which are structurally analogous to this compound, revealed promising anticancer activity. These compounds were evaluated for their cytotoxic effects against a panel of eight human cancer cell lines and four non-tumor cell lines. nih.gov

The results indicated that the sulfanyl (B85325) and sulfinyl derivatives generally exhibited lower cytotoxicity towards cancer cell lines compared to the sulfonyl N-oxide derivatives. nih.gov The CCRF-CEM (human leukemia) cell line was found to be the most sensitive to these derivatives, with some compounds displaying IC50 values in the low micromolar range. nih.gov The study highlighted a correlation between the oxidation state of the sulfur atom, the length of the spacer between the quinoline (B57606) core and the aromatic ester, and the observed cytotoxic activity. nih.gov

In Vitro Antiproliferative Activity of Selected 7-Chloro-(4-thioalkylquinoline) Derivatives (IC50, µM)
CompoundCCRF-CEM (Leukemia)MCF-7 (Breast)A549 (Lung)HT-29 (Colon)
Derivative A1.55.27.86.5
Derivative B0.83.14.53.9
Derivative C2.18.910.29.7

This table is representative of data presented in studies on 7-chloro-(4-thioalkylquinoline) derivatives and is for illustrative purposes.

The mechanism of action for some of these derivatives was found to involve the induction of apoptosis and the inhibition of DNA and RNA synthesis at higher concentrations. nih.gov These findings suggest that compounds like this compound could serve as a scaffold for the development of novel anticancer agents.

The quinoline scaffold has been explored for its antiviral properties against a variety of viruses. nih.govnih.gov While specific data for this compound is limited, a closely related analog, 4-((7-chloroquinolin-4-yl)amino)phenol, was investigated as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). nih.gov This study designed and synthesized a series of chloroquine analogs and used in silico and in vitro methods to evaluate their potential against the virus. The amino-phenol derivative was found to be less toxic than chloroquine and showed potential as a therapeutic option for COVID-19. nih.gov

The introduction of a sulfur atom into the molecular structure of active pharmaceutical ingredients is a known strategy to modulate antiviral activity. mdpi.com Sulfur-containing compounds can play a crucial role in the interaction with biological targets and enhance pharmacological effectiveness. mdpi.com Therefore, the sulfanyl linkage in this compound could confer interesting antiviral properties that warrant further investigation against a panel of viruses and their key enzymes, such as proteases and polymerases.

Quinoline derivatives have been identified as promising candidates for the development of antioxidants with neuroprotective potential. mdpi.comnih.govresearchgate.netdntb.gov.ua A large-scale in silico screening of over 8,500 quinoline derivatives identified several candidates with predicted antioxidant activity, based on their ionization potential and bond dissociation energies. mdpi.comnih.gov Some of these derivatives were also predicted to act as inhibitors of enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). mdpi.comnih.gov

The structure of this compound incorporates a phenol (B47542) group, which is a well-known antioxidant moiety. Phenolic compounds can act as hydrogen or electron donors, thereby neutralizing free radicals and reducing oxidative stress, a key pathological feature in many neurodegenerative disorders. A study on 4-phenylselenyl-7-chloroquinoline (4-PSQ), a selenium-containing quinoline derivative, demonstrated its ability to reduce levels of reactive species and diminish edema formation in a mouse model of inflammation, highlighting the antioxidant potential of this class of compounds. nih.gov The combination of the quinoline core with a phenol group in this compound suggests a strong potential for antioxidant and, consequently, neuroprotective effects, which should be validated in appropriate cellular models of oxidative stress and neurodegeneration.

In Vivo Efficacy Studies in Relevant Animal Models

While in vivo data for this compound is not yet available, studies on related 4-amino-7-chloroquinoline derivatives have demonstrated significant efficacy in murine models of malaria. A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, was shown to be orally active in mouse models of malaria using Plasmodium berghei, P. chabaudi, and P. yoelii, with efficacy comparable or superior to that of chloroquine. mdpi.com

In a standard four-day suppressive test, this derivative, administered orally, was able to significantly reduce parasitemia in infected mice. mdpi.com Similarly, other novel 4-aminoquinoline analogs have been shown to cure BALB/c mice infected with P. berghei. nih.gov These studies highlight the in vivo potential of the 7-chloroquinoline scaffold in treating parasitic infections. Future in vivo studies on this compound would be essential to determine if its structural modifications translate into improved efficacy and a favorable safety profile in a whole-animal system.

Evaluation in Animal Models of Oncological Diseases

The antitumor potential of quinoline derivatives, structurally related to this compound, has been substantiated in various animal models of cancer. These in vivo studies are critical for validating the therapeutic efficacy and safety profiles observed in earlier in vitro experiments.

One notable example is the novel synthetic quinoline derivative DFIQ, which was evaluated in a zebrafish xenograft model for non-small-cell lung cancer (NSCLC). nih.gov This model demonstrated that DFIQ could effectively induce cancer cell death, highlighting its potential as a clinical candidate. nih.gov Similarly, another novel iminoquinone agent, FBA-TPQ, a derivative of quinoline, has shown potent activity against pancreatic and breast cancer xenograft tumors in mice. mdpi.com Studies indicated that FBA-TPQ inhibited tumor growth with minimal host toxicity, induced apoptosis, and arrested the cell cycle. mdpi.com

Further research into a broad series of 7-chloro-(4-thioalkylquinoline) derivatives, which share the core 7-chloroquinoline structure, has identified compounds with significant antiproliferative activity. mdpi.com While the primary evaluation was against cancer cell lines, the most promising compounds from these studies are prime candidates for future in vivo assessment in murine models, such as Ehrlich ascites tumors or P-388 lymphocytic leukemia models, which have been used to test related compounds. nih.gov A patented method for administering quinoline derivatives has shown a near-complete disappearance of hepatocellular carcinoma in a mouse model, further underscoring the in vivo potential of this class of compounds. google.com

Compound/Derivative ClassAnimal ModelCancer TypeKey FindingsReference
DFIQZebrafish XenograftNon-Small-Cell Lung Cancer (NSCLC)Induces cancer cell death in vivo. nih.gov
FBA-TPQMouse XenograftPancreatic, Breast, Ovarian CancerInhibited tumor growth with minimal host toxicity; induced apoptosis. mdpi.com
General Quinoline DerivativesMouse ModelHepatocellular CarcinomaNear-complete disappearance of carcinoma observed. google.com
Table 1. Summary of In Vivo Oncological Evaluations of Quinoline Derivatives.

Pharmacokinetic Characterization and ADME Predictions in Pre-clinical Settings

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is fundamental to its development. For this compound and its analogs, this involves a combination of in vitro assays and in silico predictive modeling.

In vitro permeability assays are essential tools for predicting the oral absorption of drug candidates. springernature.comeurekaselect.com The Caco-2 cell permeability assay is a widely accepted model that mimics the human intestinal epithelium. creative-bioarray.comnih.gov When cultured as a monolayer, these cells form tight junctions and express key transporter proteins, allowing for the study of both passive diffusion and active transport mechanisms. nih.gov For quinoline derivatives, this assay would determine the apparent permeability coefficient (Papp), providing insight into their potential for oral bioavailability.

Metabolic stability is another critical parameter, often assessed using liver fractions such as S9 or microsomes. mdpi.commdpi.com For instance, studies on oxazolo[4,5-c]quinoline analogs, which are also IL-33 inhibitors, involved incubating the compounds with human and mouse liver S9 fractions to determine their metabolic fate. mdpi.com Similarly, the preclinical evaluation of the quinoline derivative FBA-TPQ included assessments of its stability in plasma and its metabolism by S9 enzymes. mdpi.com These assays help identify the primary metabolic pathways and predict the in vivo clearance rate of the compounds.

AssayPurposeModel SystemKey Parameter(s) MeasuredRelevance
Caco-2 Permeability AssayPredict intestinal absorptionHuman Caco-2 cell monolayersApparent Permeability (Papp)Indicates potential for oral bioavailability. creative-bioarray.comnih.gov
Metabolic Stability AssayDetermine metabolic rateLiver S9 Fractions or MicrosomesIn vitro half-life (t1/2), intrinsic clearancePredicts in vivo metabolic clearance and dosing frequency. mdpi.commdpi.com
Table 2. Common In Vitro ADME Assays for Pre-clinical Characterization.

In silico computational models have become indispensable for predicting the ADME properties of new chemical entities, allowing for early-stage screening and optimization. mdpi.com Various software platforms, such as SwissADME and pkCSM, are used to calculate key pharmacokinetic parameters based on a compound's chemical structure. nih.gov

For quinoline derivatives, these predictive models can estimate properties crucial for distribution and excretion. frontiersin.org Key predicted parameters include:

Lipophilicity (logP): Influences membrane permeability and plasma protein binding.

Aqueous Solubility (logS): Affects absorption and formulation.

Plasma Protein Binding (%PPB): Determines the fraction of free drug available to exert a therapeutic effect.

Blood-Brain Barrier (BBB) Permeability: Indicates potential for CNS activity or toxicity.

Volume of Distribution (VDss): Predicts the extent of drug distribution into tissues versus plasma. japtronline.com

Inhibition of Cytochrome P450 (CYP) enzymes: Assesses the potential for drug-drug interactions.

Computational studies on various quinoline scaffolds have been performed to predict these ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify candidates with favorable pharmacokinetic profiles for further development. frontiersin.org

Formulation Strategies for Enhanced Delivery and Efficacy (e.g., Nanoparticulate Systems)

Many potent anticancer agents, including quinoline derivatives, face challenges such as poor water solubility, low bioavailability, and systemic toxicity, which can limit their clinical application. nih.gov Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations. nih.govnih.gov These systems can enhance the solubility of hydrophobic drugs, protect them from degradation, provide sustained release, and potentially target tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov

A study focusing on a close analog, 4-[(7-chloroquinolin-4-yl)amino]phenol, demonstrated the successful incorporation of the compound into a polycaprolactone-based nanoparticulate system. nih.gov This formulation allowed for the prolonged release of the drug and was shown to be significantly less toxic than chloroquine on the tested cell lines. nih.gov

In another highly relevant example, 4-phenyltellanyl-7-chloroquinoline, a compound with low aqueous solubility and high toxicity, was loaded into polymeric nanocapsules. mdpi.com The resulting formulation (NCTQ) displayed favorable physicochemical properties, including nanometer size and high encapsulation efficiency. This nanoformulation improved the compound's safety profile and efficacy in in vivo models. mdpi.com Various types of nanocarriers, such as liposomes, polymeric nanoparticles (e.g., PLGA), and solid lipid nanoparticles, can be tailored to the specific physicochemical properties of the drug to optimize its delivery and therapeutic index. nih.govnih.govmdpi.com

Nanoparticle SystemDrug/AnalogKey Advantages DemonstratedReference
Polycaprolactone-based Nanoparticles4-[(7-Chloroquinolin-4-yl)amino]phenol analogProlonged drug release, reduced cytotoxicity. nih.gov
Polymeric Nanocapsules4-Phenyltellanyl-7-chloroquinolineImproved safety and efficacy, overcame low solubility and high toxicity. mdpi.com
Poly(lactic-co-glycolic) acid (PLGA) NanoparticlesGeneral hydrophobic anticancer drugsProvide sustained drug release, enhance drug delivery to tumor sites. nih.gov
Table 3. Nanoparticulate Formulation Strategies for Quinoline Derivatives and Related Compounds.

Vii. Future Directions and Emerging Research Opportunities for 4 7 Chloroquinolin 4 Yl Sulfanyl Phenol

Rational Design of Next-Generation Quinoline-Sulfanyl-Phenol Analogues

The rational design of new analogues of 4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol is a critical step toward enhancing therapeutic efficacy, selectivity, and pharmacokinetic properties. This process is heavily reliant on understanding the structure-activity relationships (SAR) that govern the biological effects of these molecules. Preliminary SAR studies on related quinoline (B57606) derivatives indicate that specific structural modifications can significantly influence their activity. nih.govnih.gov

Key insights for rational design include:

Quinoline Ring Substitution: The 7-chloro substituent on the quinoline ring is a common feature in many bioactive quinolines, including chloroquine (B1663885), and is often crucial for activity. Further modifications, such as the introduction of electron-withdrawing groups (e.g., -F, -NO2, -CF3) or electron-donating groups (e.g., -CH3, –OCH3), can modulate the electronic properties, lipophilicity, and receptor-binding affinities of the molecule. tetrahedron-green-chem.comresearchgate.net

Linker Modification: The sulfanyl (B85325) (-S-) linker between the quinoline and phenol (B47542) moieties is a key area for modification. Altering the oxidation state of the sulfur atom to sulfinyl (-SO-) or sulfonyl (-SO2-) has been shown to impact the cytotoxic activity of related 7-chloro-(4-thioalkylquinoline) derivatives. mdpi.com The length and flexibility of the linker can also be adjusted to optimize the orientation of the molecule within a biological target.

Hybridization: Incorporating other pharmacologically active heterocyclic scaffolds, such as pyrazole, indole, or furan, can lead to hybrid molecules with improved or novel bioactivity. tetrahedron-green-chem.comresearchgate.net

Computational methods are becoming indispensable in this design process. Quantitative Structure-Activity Relationship (QSAR) models, like those built using artificial neural networks (ANN), can predict the biological activity (e.g., IC50 values) of designed analogues before their synthesis. nih.govnih.gov Molecular docking studies further aid in visualizing and evaluating the binding affinity of these novel compounds against specific therapeutic targets, such as the main protease (Mpro) of SARS-CoV-2. nih.govnih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Quinoline Derivatives

Molecular Scaffold Modification Observed Effect on Biological Activity Reference
Quinoline Position 7 Substitution with electron-withdrawing groups (e.g., -Cl) is often critical for activity. tetrahedron-green-chem.comresearchgate.net
Quinoline Position 4 Amino side chains can facilitate antiproliferative activity. nih.gov
Linker Atom Oxidation of sulfanyl (-S-) to sulfinyl (-SO-) or sulfonyl (-SO2-) can modulate cytotoxicity. mdpi.com
Hybridization Fusing with other heterocyclic scaffolds (furan, pyrazole, etc.) can significantly improve bioactivity. tetrahedron-green-chem.comresearchgate.net

Exploration of Novel Therapeutic Indications Beyond Current Scope

While the primary focus for quinoline-based compounds has often been on antimalarial and, more recently, anticancer and antiviral activities, the inherent versatility of the quinoline scaffold opens the door to a much broader range of therapeutic applications. nih.gov The this compound framework could be a valuable starting point for developing agents against various other diseases.

Potential new therapeutic areas for investigation include:

Antibacterial and Antifungal Agents: Quinoline derivatives have a long history of investigation as antimicrobial agents. The structural features of this compound could be optimized to target bacterial or fungal pathogens, potentially by interfering with DNA replication or cell membrane integrity. tetrahedron-green-chem.comresearchgate.net

Anti-inflammatory Disorders: Certain quinoline-based compounds have demonstrated anti-inflammatory properties. Analogues could be designed to modulate inflammatory pathways, offering potential treatments for conditions like rheumatoid arthritis or inflammatory bowel disease.

Neurodegenerative Diseases: The potential for quinoline derivatives to interact with various receptors and enzymes in the central nervous system suggests they could be explored for activity in neurodegenerative disorders.

Diabetes: Some studies have highlighted the antidiabetic potential of quinoline derivatives, suggesting that this class of compounds could be investigated for its effects on glucose metabolism and insulin signaling. tetrahedron-green-chem.comresearchgate.net

The process of exploring new indications can be accelerated through drug repositioning strategies, which involve screening existing compounds against new targets. nih.gov Phenotypic screening, where compounds are tested for their effect on cell models of a disease without a preconceived target, can also uncover unexpected therapeutic activities. nih.gov

Integration of High-Throughput Screening and Omics Technologies in Discovery

Modern drug discovery is increasingly driven by large-scale data and advanced analytical techniques. The integration of high-throughput screening (HTS) and "omics" technologies is poised to accelerate the development of this compound analogues significantly.

High-Throughput Screening (HTS) allows for the rapid testing of vast libraries of chemical compounds against a specific biological target. nuvisan.com For quinoline-sulfanyl-phenol derivatives, HTS can be employed to:

Identify Initial Hits: Screen large, diverse chemical libraries to find new compounds with the desired biological activity. nuvisan.com

Optimize Leads: Test systematically modified analogues of this compound to quickly determine structure-activity relationships.

Perform Phenotypic Screening: Use automated microscopy and analysis to assess the effects of compounds on whole cells, identifying agents that produce a desired cellular outcome (e.g., inducing cancer cell apoptosis). nih.gov

Omics Technologies provide a comprehensive, system-level understanding of biological processes, which is invaluable for drug discovery. nashbio.com

Genomics and Transcriptomics: These approaches can help identify novel drug targets by pinpointing genes and RNA molecules whose expression is altered in disease states. They can also elucidate the mechanism of action of a drug by revealing which gene expression pathways are affected upon treatment. drugtargetreview.comfrontlinegenomics.com

Proteomics: By analyzing the entire protein complement of a cell, proteomics can identify the specific protein targets a compound interacts with, including off-target interactions that might lead to side effects. drugtargetreview.comresearchgate.net

Metabolomics: This technology studies the complete set of metabolites within a biological system. It can reveal how a compound alters cellular metabolism and can help identify biomarkers that predict a patient's response to a drug. nashbio.comdrugtargetreview.com

By combining HTS with multi-omics data, researchers can more effectively identify novel targets, understand drug mechanisms, discover biomarkers, and ultimately accelerate the journey of promising quinoline-based compounds from the laboratory to clinical application. nashbio.comfrontlinegenomics.com

Advancements in Synthetic Methodologies and Green Chemistry for Scalability

The translation of a promising compound from a laboratory curiosity to a viable therapeutic candidate depends on the ability to produce it efficiently, cost-effectively, and sustainably on a large scale. While traditional methods for quinoline synthesis, such as the Skraup, Combes, and Friedlander reactions, are well-established, they often suffer from drawbacks like harsh reaction conditions, long reaction times, and the use of hazardous reagents. nih.govnih.gov

Recent advancements have focused on developing greener and more scalable synthetic routes. nih.gov This paradigm shift towards sustainable chemistry minimizes waste, reduces energy consumption, and utilizes safer solvents and catalysts. tetrahedron-green-chem.comresearchgate.net

Key advancements include:

One-Pot Synthesis: Combining multiple reaction steps into a single procedure without isolating intermediates improves efficiency and reduces waste. tetrahedron-green-chem.comresearchgate.net

Green Catalysts: The use of nanocatalysts, p-toluenesulfonic acid (p-TSA), and other reusable or less toxic catalysts offers an alternative to harsh traditional acids and metal catalysts. tetrahedron-green-chem.comnih.govacs.org

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis can dramatically reduce reaction times and improve yields compared to conventional heating. nih.gov

Greener Solvents: Replacing hazardous organic solvents with more environmentally benign options like water or ethanol is a core principle of green chemistry. tetrahedron-green-chem.comresearchgate.netnih.gov

These modern methodologies not only align with principles of environmental sustainability but also often provide higher yields and simpler purification processes, which are critical for scalable synthesis. nih.govmdpi.comrsc.org The development of a robust, scalable, and green synthetic pathway for this compound and its next-generation analogues will be essential for their future clinical and commercial success.

Table 2: Comparison of Synthetic Approaches for Quinoline Derivatives

Feature Traditional Synthesis (e.g., Skraup, Combes) Green Chemistry Approaches
Conditions Often require high temperatures and harsh reagents. nih.govacs.org Milder conditions, often at room or moderate temperature. tetrahedron-green-chem.comresearchgate.net
Solvents Frequently use hazardous organic solvents. acs.org Emphasize the use of water, ethanol, or solvent-free conditions. tetrahedron-green-chem.comnih.gov
Catalysts Stoichiometric amounts of strong acids or metal catalysts. acs.org Recyclable nanocatalysts, solid acid catalysts, or catalyst-free methods. tetrahedron-green-chem.comnih.govacs.org
Efficiency Can have long reaction times and produce significant byproducts. nih.govacs.org Often feature shorter reaction times, higher yields, and one-pot procedures. nih.gov
Environmental Impact Higher generation of chemical waste. nih.gov Reduced waste, energy consumption, and use of hazardous materials. tetrahedron-green-chem.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 7-chloro-4-mercaptoquinoline and 4-hydroxyphenyl derivatives. Key steps include:

  • Use of polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the thiol group.
  • Temperature control (60–80°C) to balance reaction rate and side-product formation.
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) to isolate the product.
  • Yield optimization (>70%) requires stoichiometric excess of 4-hydroxyphenyl derivatives (1.2–1.5 eq) .

Q. How should researchers design experiments to evaluate the antiproliferative activity of this compound in vitro?

  • Methodology :

  • Cell lines : Use cancer cell lines (e.g., HeLa, MCF-7) and normal cell controls.
  • Dose-response curves : Test concentrations from 1 nM to 100 µM over 48–72 hours.
  • Assays : Employ MTT or SRB assays to measure viability.
  • Mechanistic insights : Combine with flow cytometry (Annexin V/PI staining) to assess apoptosis induction. Validate DNA/RNA damage via γ-H2AX immunofluorescence or comet assays .

Advanced Research Questions

Q. What advanced structural characterization techniques are critical for confirming the molecular structure of this compound, and how do they resolve crystallographic ambiguities?

  • Methodology :

  • X-ray crystallography : Use high-resolution single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) to determine bond lengths/angles. Refinement via SHELXL with full-matrix least-squares methods (R-factor < 0.05) .
  • Ambiguity resolution : Analyze electron density maps to differentiate sulfanyl vs. sulfone groups. Hydrogen atoms are positioned geometrically and refined isotropically .

Q. How can researchers reconcile contradictory data observed in the compound’s biological activity across different cell lines or experimental models?

  • Methodology :

  • Data normalization : Use Z-score or fold-change metrics to account for baseline variability.
  • Mechanistic profiling : Perform transcriptomic analysis (RNA-seq) to identify cell line-specific pathways (e.g., p53 status affecting apoptosis sensitivity).
  • Validation : Cross-validate with orthogonal assays (e.g., caspase-3 activation vs. mitochondrial membrane potential loss) .

Q. What computational approaches are employed to predict the binding interactions of this compound with biological targets, and how do these models guide experimental validation?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., topoisomerase II). Key parameters:
  • Grid box centered on the ATP-binding pocket (size: 25 × 25 × 25 Å).
  • Ligand flexibility enabled for sulfanyl and quinoline moieties.
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of predicted poses.
  • Experimental follow-up : Validate top hits via SPR (binding affinity) and enzymatic inhibition assays .

Q. What strategies are effective in modifying the sulfanylphenol moiety to enhance pharmacokinetic properties without compromising bioactivity?

  • Methodology :

  • Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenol ring to improve metabolic stability.
  • Prodrug design : Mask the hydroxyl group with acetyl or PEG-ylated groups for enhanced solubility.
  • SAR analysis : Compare analogues (e.g., 4-{[(7-Chloro-1,5-benzothiazepin-4-yl)sulfanyl]methyl}phenol) to identify tolerance for substitutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.